molecular formula C13H12Cl2N2O2S B15007981 (2E,5Z)-5-(3,5-dichloro-2-methoxybenzylidene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one

(2E,5Z)-5-(3,5-dichloro-2-methoxybenzylidene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one

Cat. No.: B15007981
M. Wt: 331.2 g/mol
InChI Key: YDUSZWJBDLGIRD-YRYWFDQNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,5Z)-5-[(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-3-METHYL-2-(METHYLIMINO)-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and a dichloromethoxyphenyl group, which can enhance its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-5-[(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-3-METHYL-2-(METHYLIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 3,5-dichloro-2-methoxybenzaldehyde with 3-methyl-2-(methylimino)-1,3-thiazolidin-4-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E,5Z)-5-[(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-3-METHYL-2-(METHYLIMINO)-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E,5Z)-5-[(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-3-METHYL-2-(METHYLIMINO)-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its thiazolidinone core is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, (2E,5Z)-5-[(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-3-METHYL-2-(METHYLIMINO)-1,3-THIAZOLIDIN-4-ONE is investigated for its potential therapeutic effects. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2E,5Z)-5-[(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-3-METHYL-2-(METHYLIMINO)-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The thiazolidinone core can form covalent bonds with active sites, inhibiting enzyme activity. Additionally, the dichloromethoxyphenyl group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-2-methoxybenzaldehyde: A precursor in the synthesis of the target compound.

    3-Methyl-2-(methylimino)-1,3-thiazolidin-4-one: Another precursor used in the synthesis.

    Thiazolidinone derivatives: Compounds with similar core structures but different substituents.

Uniqueness

(2E,5Z)-5-[(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-3-METHYL-2-(METHYLIMINO)-1,3-THIAZOLIDIN-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichloromethoxyphenyl group enhances its reactivity and potential biological activity compared to other thiazolidinone derivatives.

Properties

Molecular Formula

C13H12Cl2N2O2S

Molecular Weight

331.2 g/mol

IUPAC Name

(5Z)-5-[(3,5-dichloro-2-methoxyphenyl)methylidene]-3-methyl-2-methylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H12Cl2N2O2S/c1-16-13-17(2)12(18)10(20-13)5-7-4-8(14)6-9(15)11(7)19-3/h4-6H,1-3H3/b10-5-,16-13?

InChI Key

YDUSZWJBDLGIRD-YRYWFDQNSA-N

Isomeric SMILES

CN=C1N(C(=O)/C(=C/C2=C(C(=CC(=C2)Cl)Cl)OC)/S1)C

Canonical SMILES

CN=C1N(C(=O)C(=CC2=C(C(=CC(=C2)Cl)Cl)OC)S1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.